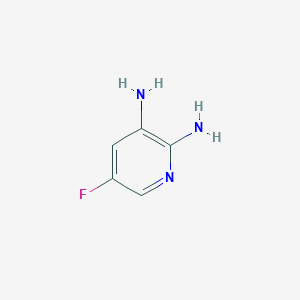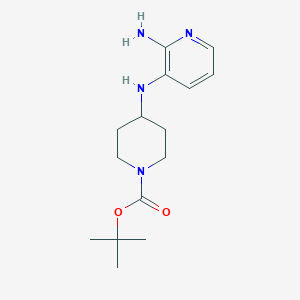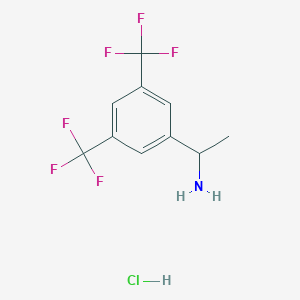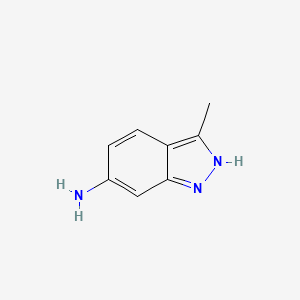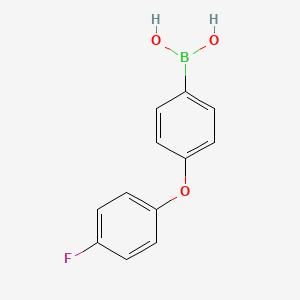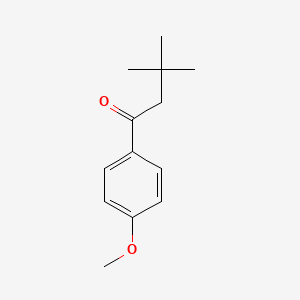
(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BFO4 and its molecular weight is 199.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Quenching in Boronic Acid Derivatives
The fluorescence quenching behavior of boronic acid derivatives, including compounds similar to (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid, has been studied extensively. For instance, derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid exhibit negative deviation in Stern–Volmer plots, indicating different conformers of the solutes in the ground state. Such studies are significant in understanding the photo-physical properties of boronic acids, which can be pivotal in designing fluorescence-based sensors and other analytical tools (Geethanjali et al., 2015).
Binding Interactions with Sugars
Boronic acid derivatives are known for their ability to interact with sugars, which is vital for applications in biosensing and medical diagnostics. Research on 2-methoxy-5-fluoro phenyl boronic acid, a compound structurally related to this compound, highlights its binding interaction with sugars like dextrose and arabinose. These interactions are crucial for the development of sensors and diagnostic assays, leveraging the binding affinity of boronic acids to sugars (Bhavya et al., 2016).
Optical Modulation using Phenyl Boronic Acids
Phenyl boronic acids have been utilized for optical modulation, particularly in the context of single-walled carbon nanotubes (SWNT). The optical properties of SWNT can be modulated by conjugating them with phenyl boronic acids, allowing for saccharide recognition. This has implications in the development of optical sensors and devices, particularly for detecting sugars and other diol-containing biomolecules (Mu et al., 2012).
Catalysis in Amide Formation
In the realm of synthetic chemistry, boronic acid derivatives are used as catalysts. For instance, N,N-di-isopropylbenzylamine-2-boronic acid derivatives, which are structurally similar to this compound, have been synthesized and shown to act as catalysts in direct amide formation. This highlights the role of boronic acids in facilitating chemical reactions, which is essential for developing new synthetic methodologies and manufacturing various pharmaceuticals and materials (Arnold et al., 2008).
Synthesis of Organic Materials
Propiedades
IUPAC Name |
[3-fluoro-4-(methoxymethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,11-12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUNKAOADNKCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCOC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
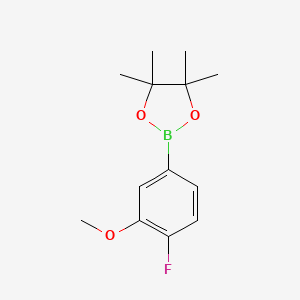
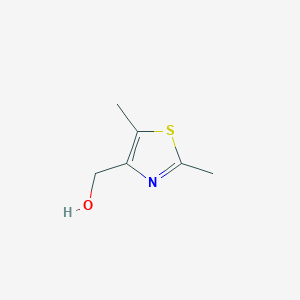
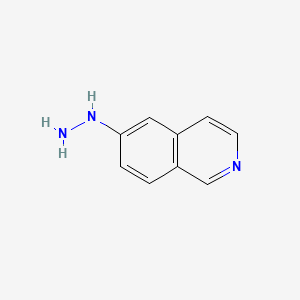


![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)
